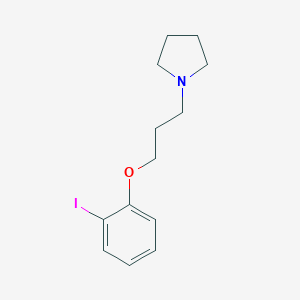

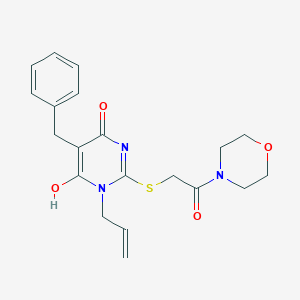

![molecular formula C20H20N2O3 B216178 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK) that has been widely used in scientific research. ROCK is a key regulator of cytoskeletal dynamics, cell adhesion, and gene expression, and its dysregulation has been implicated in various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

Mecanismo De Acción

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide selectively inhibits ROCK by binding to the ATP-binding site of its kinase domain. ROCK regulates cytoskeletal dynamics and cell adhesion by phosphorylating various substrates, such as myosin light chain and focal adhesion kinase. By inhibiting ROCK, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can modulate cell contractility, adhesion, and migration, and promote cell survival.

Biochemical and Physiological Effects

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can inhibit the proliferation and migration of cancer cells by suppressing the activation of ROCK and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can also promote the survival and differentiation of stem cells by modulating the cytoskeletal organization and gene expression. In addition, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can improve the contractility and relaxation of smooth muscle cells in blood vessels, and reduce the inflammation and oxidative stress in cardiovascular tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has several advantages for lab experiments, such as its high selectivity and potency, its ability to penetrate cell membranes and blood-brain barrier, and its compatibility with various cell culture and animal models. However, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide also has some limitations, such as its potential off-target effects and toxicity at high concentrations, its short half-life and stability in aqueous solutions, and its variable efficacy and specificity in different cell types and tissues.

Direcciones Futuras

There are many future directions for the research and development of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide and its derivatives. Some of the possible directions include:

1. Optimization of the synthesis method and purification process to improve the yield, purity, and stability of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide.

2. Development of new ROCK inhibitors with higher selectivity, potency, and pharmacokinetic properties, and lower toxicity and off-target effects.

3. Investigation of the role of ROCK in other diseases, such as metabolic disorders, autoimmune diseases, and infectious diseases, and the potential therapeutic applications of ROCK inhibitors.

4. Elucidation of the molecular mechanisms and downstream targets of ROCK inhibition in different cellular processes and signaling pathways, and the identification of biomarkers and drug targets for personalized medicine.

5. Evaluation of the safety and efficacy of ROCK inhibitors in preclinical and clinical trials, and the development of novel drug delivery systems and formulations for better bioavailability and therapeutic outcomes.

Conclusion

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide is a selective inhibitor of Rho-associated protein kinase that has been widely used in scientific research to investigate the role of ROCK in various cellular processes and diseases. 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has many biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research and development. Further studies on 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide and its derivatives may provide new insights into the pathogenesis and treatment of various diseases, and contribute to the development of novel therapeutics and diagnostics.

Métodos De Síntesis

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can be synthesized by several methods, including the reaction of 4,6-dichloro-5-nitropyrimidine with 3-methylphenylacetic acid, followed by reduction and cyclization, or the reaction of 4,6-dichloro-5-nitropyrimidine with 3-methylbenzylamine, followed by acylation and reduction. The purity and yield of the synthesized 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.

Aplicaciones Científicas De Investigación

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has been widely used in scientific research to investigate the role of ROCK in various cellular processes and diseases. For example, 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has been used to study the effect of ROCK inhibition on cell migration, proliferation, and apoptosis in cancer cells. 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide has also been used to investigate the role of ROCK in cardiovascular diseases, such as hypertension and atherosclerosis, and neurological disorders, such as Alzheimer's disease and stroke.

Propiedades

Nombre del producto |

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide |

|---|---|

Fórmula molecular |

C20H20N2O3 |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C20H20N2O3/c1-10-3-2-4-11(7-10)21-16(23)9-22-19(24)17-12-5-6-13(15-8-14(12)15)18(17)20(22)25/h2-7,12-15,17-18H,8-9H2,1H3,(H,21,23) |

Clave InChI |

JFGHOLDGIPCTTE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

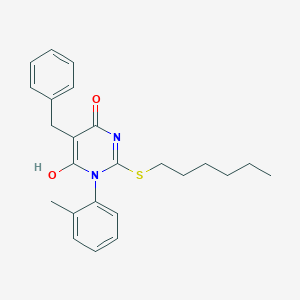

![6-chloro-4-phenyl-3-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2(1H)-quinolinone](/img/structure/B216095.png)

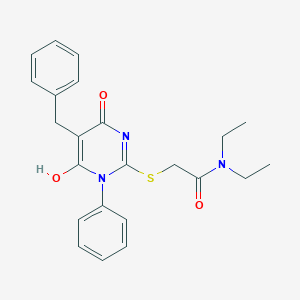

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B216099.png)

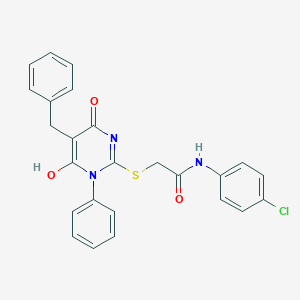

![2-{[4-(2,4-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B216102.png)

![N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B216104.png)

![1-Ethyl-4-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B216108.png)

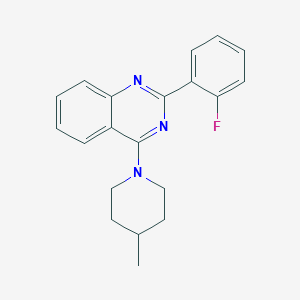

![(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216120.png)

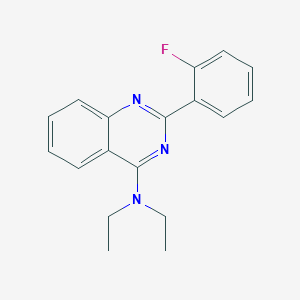

![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)